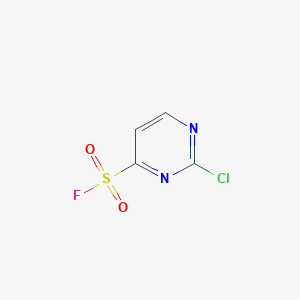
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Butan-2-yl)-4-chloro-6-methylpyrimidine” contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a butan-2-yl group attached to it, which is a four-carbon alkyl group . The compound also has a chlorine atom and a methyl group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the butan-2-yl, chlorine, and methyl groups attached at the 2, 4, and 6 positions respectively. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Compounds
Research has explored the anti-inflammatory properties of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which includes structures with a small lipophilic group such as methoxyl, methyl, or chloro combined with a butan-2-one side chain. This category includes compounds structurally similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Studies indicate that the introduction of a methyl group on the side chain can be detrimental to activity, suggesting a delicate balance in the molecular structure for optimal anti-inflammatory effects (Goudie et al., 1978).
Antimicrobial Activity
The synthesis of new heterocyclic derivatives containing 1,3-oxazepine and variations of 6-methyl 2-thiouracil, including molecules structurally related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, have been studied for their antimicrobial properties. Some synthesized compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, highlighting the potential of these compounds in antimicrobial applications (Mohammad, Ahmed, & Mahmoud, 2017).
Toxicity Evaluation
In vitro biological systems, including primary and immortalized cell cultures, have been utilized to evaluate the toxicity of various compounds, such as fungicides, insecticides, and herbicides, which may include structures similar to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine. Such studies are crucial for understanding the potential environmental and health impacts of these compounds (Camatini et al., 1996).
Pharmaceutical and Explosive Industries
The compound 4,6-dihydroxy-2-methylpyrimidine, closely related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, has been extensively studied for its applications in the synthesis of high explosives and medicinal products. Research has focused on developing economical processes for producing this compound, which underscores its significance in various industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Anticancer Research
Studies have been conducted on the synthesis of α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore, related to 2-(Butan-2-yl)-4-chloro-6-methylpyrimidine, for their potential as anticancer agents. These compounds have shown effectiveness in inhibiting the growth of specific cancer cell lines, indicating their potential use in cancer treatment (Reddy et al., 2020).
Wirkmechanismus
- Inhibition of neuronal acetylcholine receptors and glutamate receptors (kainate subtype) desensitizes their respective neurons, further contributing to sedation .
- Impact on Bioavailability :
Mode of Action
Pharmacokinetics
Eigenschaften
IUPAC Name |
2-butan-2-yl-4-chloro-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-4-6(2)9-11-7(3)5-8(10)12-9/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDBLRZNGKNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CC(=N1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yl)-4-chloro-6-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-pentyl-1-{4-[(prop-2-enamido)methyl]benzoyl}piperidine-4-carboxamide](/img/structure/B3008872.png)
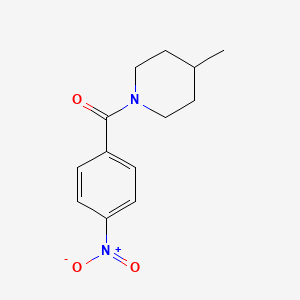

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
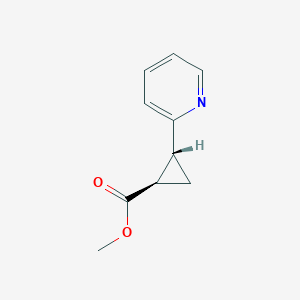

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)
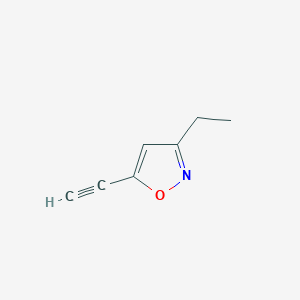
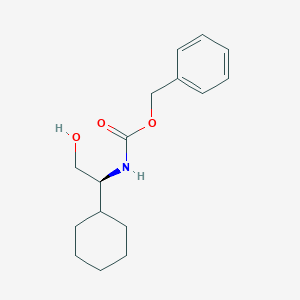
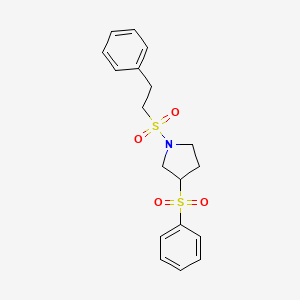
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
